

Application Notes & Protocols: Ethyne (Acetylene) as a Fuel Source in Portable Lighting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyne

Cat. No.: B1235809

[Get Quote](#)

Abstract

These application notes provide a comprehensive overview of **ethyne**, commonly known as acetylene (C_2H_2), as a fuel source for portable lighting applications. Historically significant, acetylene generated from the reaction of calcium carbide (CaC_2) and water was the cornerstone of portable and off-grid lighting before the widespread adoption of electricity.^{[1][2]} This document details the underlying chemical principles, presents quantitative performance data, outlines experimental protocols for the safe operation of a carbide lamp, and provides necessary safety precautions. The target audience includes researchers, educators, and scientists interested in historical chemical technologies, combustion science, or off-grid energy solutions.

Introduction

Acetylene is a colorless, highly flammable hydrocarbon and the simplest alkyne.^[3] Its combustion in air produces a bright, luminous flame, a characteristic that led to its extensive use in "carbide lamps" for various applications, including mining headlamps, bicycle and automotive lights, and remote coastal lighthouses in the early 20th century.^{[1][3][4]} The light is generated through a simple, on-demand chemical reaction where water is dripped onto calcium carbide pellets.^[1] This reaction is exothermic, producing acetylene gas and a calcium hydroxide paste byproduct.^[1] Despite being largely replaced by electric lighting, particularly

LEDs, carbide lamps remain in use for some recreational activities like caving and in areas with unreliable electricity.[3][4]

Chemical Principles

The operation of a carbide lamp is based on two primary chemical reactions:

- Generation of **Ethyne**: Calcium carbide reacts with water to produce **ethyne** gas and calcium hydroxide (slaked lime).[1]
 - Reaction: $\text{CaC}_2(\text{s}) + 2\text{H}_2\text{O}(\text{l}) \rightarrow \text{C}_2\text{H}_2(\text{g}) + \text{Ca}(\text{OH})_2(\text{aq})$
 - This reaction is exothermic, meaning it releases heat, which can be noticeable at the base of the lamp.[1][4]
- Combustion of **Ethyne**: The generated **ethyne** gas is directed to a burner tip where it mixes with atmospheric oxygen and is ignited.
 - Reaction: $2\text{C}_2\text{H}_2(\text{g}) + 5\text{O}_2(\text{g}) \rightarrow 4\text{CO}_2(\text{g}) + 2\text{H}_2\text{O}(\text{g})$
 - The combustion of acetylene with oxygen releases a significant amount of energy ($\Delta\text{H} = -1300 \text{ kJ/mol}$), producing a high-temperature flame.[1] When burned in an oxy-acetylene torch, the flame can exceed 3,300 °C.[3]

Data Presentation

Quantitative data for **ethyne** and its use in portable lighting are summarized below for comparative analysis.

Table 1: Physicochemical Properties of **Ethyne** and Related Compounds

Property	Ethyne (Acetylene)	Calcium Carbide (Technical Grade)
Chemical Formula	C_2H_2 [3]	CaC_2 (~80-85%) [5]
Molar Mass	26.04 g/mol [3]	64.10 g/mol [5]
Appearance	Colorless Gas [3]	Grey/Brown Solid Lumps [5]
Odor	Odorless (pure); Garlic-like (commercial grade due to impurities) [3]	Unpleasant, garlic-like odor in presence of moisture [5]
Density	1.177 kg/m ³ (at 0 °C) [3]	2.22 g/cm ³ [5]

| Autoignition Temp. | 305 °C[\[5\]](#) | Not Applicable |

Table 2: Comparative Fuel & Combustion Data

Fuel	Energy Density (Lower Heating Value)	Flame Temperature (with Oxygen)	Stoichiometric O ₂ :Fuel Ratio (by volume)
Ethyne (Acetylene)	~48.2 MJ/kg [6]	~3,100 - 3,330 °C [3] [7]	1.2 : 1 [7]
Propane	~46.4 MJ/kg	~2,800 °C [7]	4.3 : 1 [7]

| Gasoline | ~43.8 MJ/kg[\[6\]](#) | Not Applicable (Internal Combustion) | Not Applicable |

Note: The light from a carbide lamp is produced by incandescent particles of carbon ("soot") in the flame, resulting in a bright, yellow-white light that is often described as being softer and warmer than modern LED or xenon lights.[\[4\]](#)[\[8\]](#)

Experimental Protocols & Methodologies

This section provides a standardized protocol for the laboratory setup, operation, and shutdown of a portable carbide lamp for research or educational demonstration.

Materials and Equipment

- Portable Carbide Lamp (e.g., miner's or caver's headlamp style)
- Calcium Carbide (CaC_2), technical grade, lump form (e.g., 1-2 cm)
- Water (deionized or tap)
- Personal Protective Equipment (PPE):
 - Safety Goggles or Face Shield[9]
 - Chemical-resistant gloves[9]
 - Lab coat or protective apron[9]
- Spark lighter or striker
- Waste container for calcium hydroxide paste
- Dry sand or Class D fire extinguisher[10]
- Well-ventilated workspace or fume hood

Protocol for Lamp Operation

5.2.1 Preparation and Assembly

- Inspect the Lamp: Before use, ensure all components (gaskets, valves, burner tip) are clean and in good condition.
- Work Area Setup: Conduct the experiment in a well-ventilated area, away from flammable materials.[9] Ensure a dry powder fire extinguisher is accessible.[10]
- Charge the Generator: Unscrew the lower chamber (generator) of the lamp. Fill it approximately halfway with calcium carbide lumps. Do not overfill.
- Secure the Generator: Tightly screw the lower chamber back onto the lamp body to ensure a gas-tight seal.

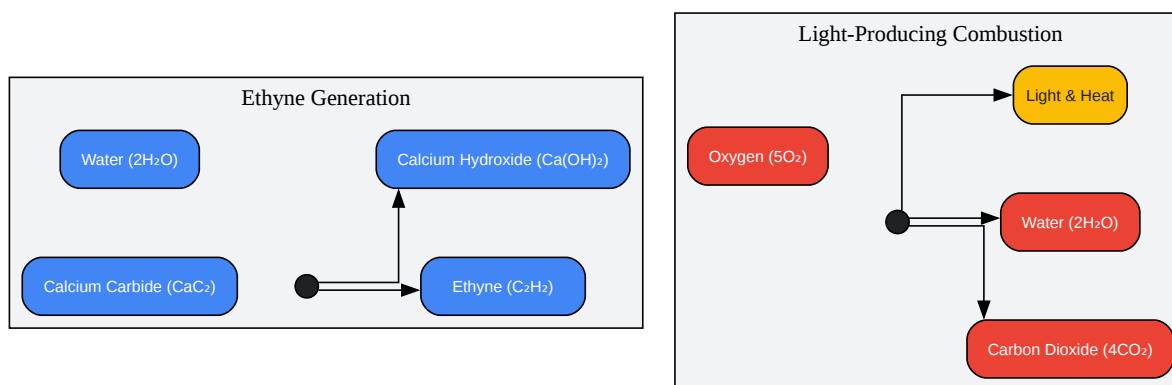
- Fill the Reservoir: Open the top water reservoir and fill it with clean water. Secure the cap.

5.2.2 Ethyne Generation and Ignition

- Initiate Water Drip: Slowly open the water control valve to allow water to drip onto the calcium carbide.[\[1\]](#) A hissing sound indicates that the reaction has started and acetylene gas is being produced.
- Purge Air: Allow the gas to be generated for 30-60 seconds to purge air from the system before attempting ignition.
- Ignite the Gas: Using a spark lighter, ignite the gas exiting the burner tip. A stable, bright flame should be established.[\[4\]](#)
- Adjust the Flame: Regulate the flame size and brightness by adjusting the water drip rate via the control valve.[\[1\]](#) A faster drip produces more gas and a larger flame; a slower drip conserves fuel.

5.2.3 Shutdown and Cleaning

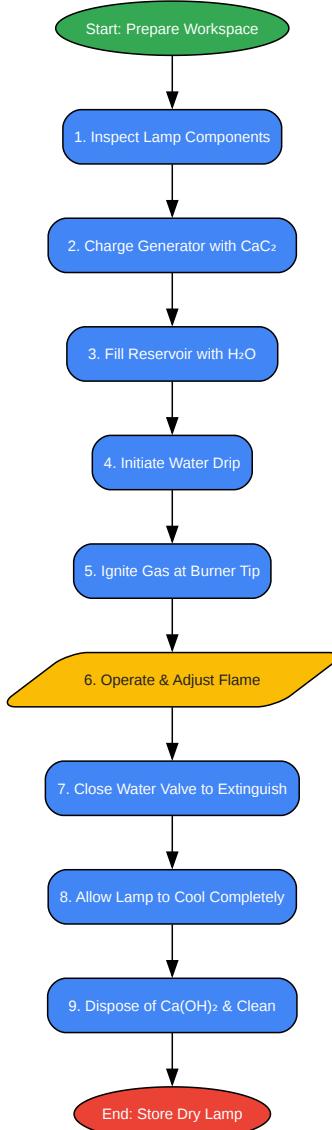
- Extinguish the Flame: Close the water control valve completely to stop the generation of acetylene. The flame will diminish and extinguish as the residual gas is consumed.
- Cool Down: Allow the lamp to cool completely. The generator base will be hot due to the exothermic reaction.[\[1\]](#)
- Disposal of Byproduct: Once cool, unscrew the lower chamber in a well-ventilated area. The chamber will contain a wet paste of calcium hydroxide (slaked lime).[\[1\]](#)
- Clean the Lamp: Scrape the calcium hydroxide paste into a designated waste container. Clean the chamber and other components as per the manufacturer's instructions. Ensure the lamp is completely dry before storing.


Safety Protocols and Hazard Management

- Flammability: Acetylene is highly flammable and can form explosive mixtures in air.[\[9\]](#) Never operate the lamp in confined, unventilated spaces. Eliminate all other sources of ignition in the operating area.

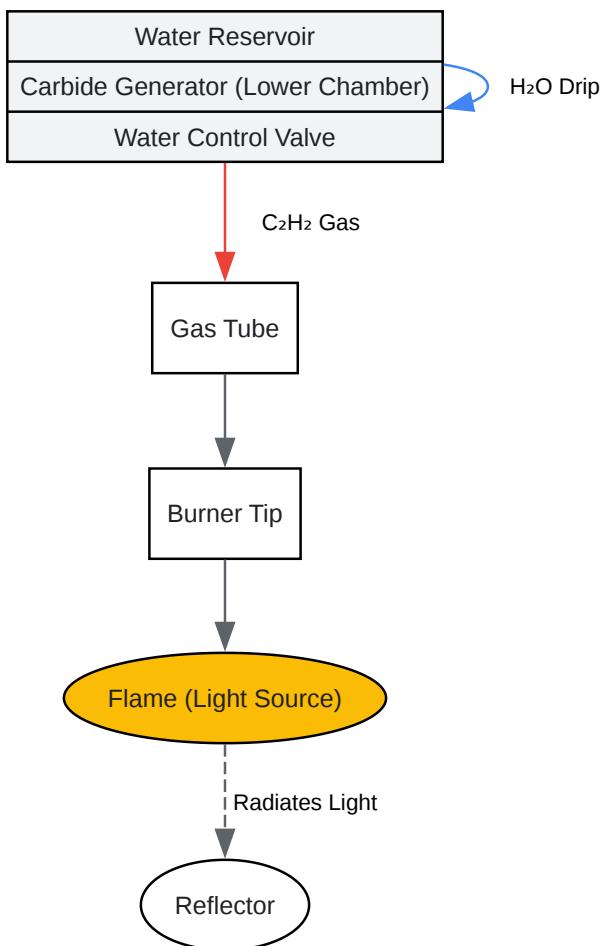
- Calcium Carbide Handling: Calcium carbide reacts violently with water or moisture to produce flammable acetylene gas.[10][11] It must be stored in a cool, dry, well-ventilated location in a tightly sealed, waterproof container.[9][12]
- Pressure Hazard: While designed for atmospheric pressure operation, a blockage in the gas tube or burner tip could lead to a pressure buildup. Pure acetylene can decompose explosively at pressures above 15 psi (100 kPa).[3]
- Byproduct Handling: Calcium hydroxide is corrosive and can cause skin and eye irritation.[9] Always wear appropriate PPE when handling the spent lime paste.

Mandatory Visualizations


Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Chemical pathway for **ethyne** generation and combustion.


Experimental Workflow for Carbide Lamp Operation

[Click to download full resolution via product page](#)

Caption: Standard operating procedure for a portable carbide lamp.

Functional Components of a Carbide Lamp

[Click to download full resolution via product page](#)

Caption: Logical relationship of a carbide lamp's functional parts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbide lamp - Wikipedia [en.wikipedia.org]
- 2. nexair.com [nexair.com]
- 3. Acetylene - Wikipedia [en.wikipedia.org]

- 4. legacy.caves.org [legacy.caves.org]
- 5. Calcium carbide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Propane vs. Acetylene Cutting and Welding - Rexarc [rexarc.com]
- 8. youtube.com [youtube.com]
- 9. crecompany.com [crecompany.com]
- 10. nj.gov [nj.gov]
- 11. How to Safely Transport and Store Calcium Carbide? - TYWH [tjtywh.com]
- 12. eiga.eu [eiga.eu]
- To cite this document: BenchChem. [Application Notes & Protocols: Ethyne (Acetylene) as a Fuel Source in Portable Lighting]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235809#ethyne-as-a-fuel-source-in-portable-lighting>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

